(2,8-Dimethylquinolin-3-yl)-[4-[4-(1-hydroxyethyl)triazol-1-yl]piperidin-1-yl]methanone
Overview
Description
(2,8-Dimethylquinolin-3-yl)-[4-[4-(1-hydroxyethyl)triazol-1-yl]piperidin-1-yl]methanone is a complex organic compound that features a quinoline core substituted with dimethyl groups, a triazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,8-Dimethylquinolin-3-yl)-[4-[4-(1-hydroxyethyl)triazol-1-yl]piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dimethyl groups. The triazole ring is then synthesized and attached to the quinoline core. Finally, the piperidine moiety is introduced, and the methanone group is added to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous-flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,8-Dimethylquinolin-3-yl)-[4-[4-(1-hydroxyethyl)triazol-1-yl]piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
Major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted triazole and piperidine compounds.
Scientific Research Applications
(2,8-Dimethylquinolin-3-yl)-[4-[4-(1-hydroxyethyl)triazol-1-yl]piperidin-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2,8-Dimethylquinolin-3-yl)-[4-[4-(1-hydroxyethyl)triazol-1-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The triazole ring can inhibit enzymes by binding to their active sites, while the piperidine moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as chloroquine and quinine, as well as triazole-containing compounds like fluconazole and itraconazole.
Uniqueness
What sets (2,8-Dimethylquinolin-3-yl)-[4-[4-(1-hydroxyethyl)triazol-1-yl]piperidin-1-yl]methanone apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of both quinoline and triazole rings, along with the piperidine moiety, allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
(2,8-dimethylquinolin-3-yl)-[4-[4-(1-hydroxyethyl)triazol-1-yl]piperidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-13-5-4-6-16-11-18(14(2)22-20(13)16)21(28)25-9-7-17(8-10-25)26-12-19(15(3)27)23-24-26/h4-6,11-12,15,17,27H,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRQWJMDVFGCGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N3CCC(CC3)N4C=C(N=N4)C(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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